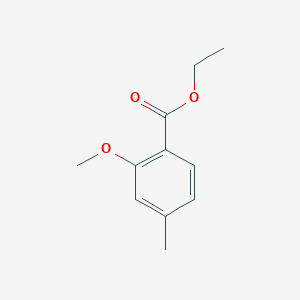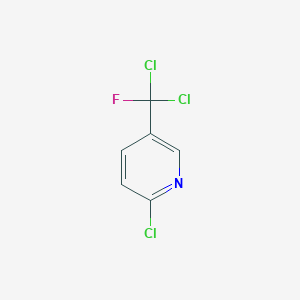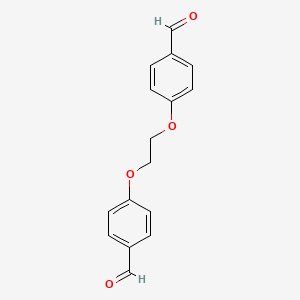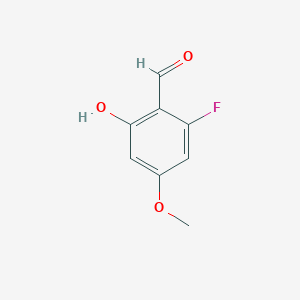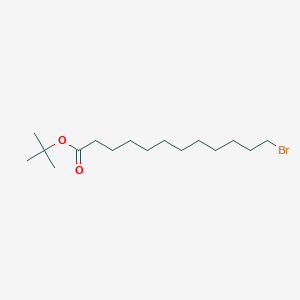
3-Chloro-5-iodobenzyl bromide
Übersicht
Beschreibung
3-Chloro-5-iodobenzyl bromide: is an organic compound with the molecular formula C7H5BrClI . It is a derivative of benzyl bromide, where the benzene ring is substituted with chlorine and iodine atoms at the 3 and 5 positions, respectively. This compound is used as an intermediate in organic synthesis and has applications in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-iodobenzyl bromide typically involves the bromination of 3-Chloro-5-iodotoluene. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the benzylic position .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of bromochlorohydantoin as a solvent, which facilitates the bromination process. This method is advantageous due to its cost-effectiveness, improved yield, and reduced reaction time .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 3-Chloro-5-iodobenzyl bromide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with various boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions typically occur under mild conditions.
Suzuki–Miyaura Coupling: Palladium catalysts and base (e.g., potassium carbonate) are used under mild conditions to facilitate the coupling reaction.
Major Products:
Nucleophilic Substitution: Products include azides, nitriles, and thioethers.
Suzuki–Miyaura Coupling: Products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Chloro-5-iodobenzyl bromide is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions .
Biology and Medicine: In medicinal chemistry, it serves as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it valuable in the synthesis of various industrial products .
Wirkmechanismus
The mechanism of action of 3-Chloro-5-iodobenzyl bromide in chemical reactions involves the formation of reactive intermediates. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the compound undergoes oxidative addition with a palladium catalyst, followed by transmetalation and reductive elimination to form the final product .
Vergleich Mit ähnlichen Verbindungen
3-Iodobenzyl bromide: Similar structure but lacks the chlorine substituent.
3-Chloro-5-bromobenzyl bromide: Similar structure but lacks the iodine substituent.
Uniqueness: 3-Chloro-5-iodobenzyl bromide is unique due to the presence of both chlorine and iodine substituents, which impart distinct reactivity and selectivity in chemical reactions. This dual substitution allows for versatile applications in organic synthesis, making it a valuable intermediate compared to its analogs .
Eigenschaften
IUPAC Name |
1-(bromomethyl)-3-chloro-5-iodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClI/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCONICDGVAQHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)I)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-furo[3,4-b]pyridine-5,7-dione](/img/structure/B6326140.png)
